molecular formula C19H23N4O6PS B1667992 Benfotiamine CAS No. 22457-89-2

Benfotiamine

Cat. No. B1667992
CAS RN: 22457-89-2
M. Wt: 466.4 g/mol
InChI Key: BTNNPSLJPBRMLZ-LGMDPLHJSA-N
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Description

Benfotiamine is a synthetic, fat-soluble derivative of thiamine (vitamin B1) that is approved in some countries as a medication or dietary supplement to treat diabetic sensorimotor polyneuropathy . It is primarily marketed as an over-the-counter drug to treat diabetic polyneuropathy . It is a lab-made version of vitamin B1, also called thiamine . Scientists are studying it to see if it might help conditions like diabetes-related nerve damage, Alzheimer’s disease, and alcohol dependence .


Synthesis Analysis

Benfotiamine was developed in the late 1950s in Japan . Five crystalline polymorphs of benfotiamine are designated as crystalline forms A, B, C, D, and E, and may be distinguished by their respective patterns of X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), infrared spectroscopy (IR), Raman spectroscopy, moreover by their diverse preparing process .


Molecular Structure Analysis

The molecular formula of Benfotiamine is C19H23N4O6PS and the molecular weight is 466.45 g/mol . The IUPAC name is S-[2- { [ (4-Amino-2-methylpyrimidin-5-yl)methyl] (formyl)amino}-5- (phosphonooxy)pent-2-en-3-yl] benzenecarbothioate .


Chemical Reactions Analysis

Benfotiamine is dephosphorylated to S-benzoylthiamine by ecto-alkaline phosphatases present in the intestinal mucosa, and is then hydrolyzed to thiamine by thioesterases in the liver . Benfotiamine is more bioavailable than thiamine salts, providing higher levels of thiamine in muscle, brain, liver, and kidney .


Physical And Chemical Properties Analysis

Benfotiamine is a solid substance . . It is practically insoluble in water, organic solvents, or oil .

Scientific Research Applications

Antitumor Activity in Leukemia

Benfotiamine, a synthetic thiamine analogue, has shown potential in treating leukemia. A study found that benfotiamine impaired the viability of various myeloid leukemia cell lines and induced paraptosis cell death, a type of non-apoptotic cell death. It was also found to inhibit ERK1/2 activity and increase JNK1/2 phosphorylation in leukemic cells. This suggests benfotiamine's potential as an antitumor agent (Sugimori et al., 2015).

Cardiovascular Health

Benfotiamine has been shown to influence cardiovascular health positively. In diabetic cardiomyopathy, it helped rescue cardiac contractile dysfunction in mouse cardiomyocytes by reducing oxidative stress and improving sarcoplasmic reticulum Ca2+ load without affecting advanced glycation end product (AGE) formation (Ceylan-isik et al., 2006). Another study indicated that benfotiamine can attenuate nicotine and uric acid-induced vascular endothelial dysfunction in rats, possibly by improving vascular endothelium integrity and nitric oxide generation (Balakumar et al., 2008).

Cognitive Decline in Alzheimer's Disease

A placebo-controlled trial of benfotiamine in individuals with mild cognitive impairment (aMCI) or mild dementia due to Alzheimer's Disease (AD) found that benfotiamine treatment was safe and potentially effective in improving cognitive outcomes. The study showed a significant reduction in cognitive decline and worsening in clinical dementia rating, particularly among APOEɛ4 non-carriers (Gibson et al., 2020).

Anti-inflammatory Effects

Benfotiamine has been noted for its anti-inflammatory effects, particularly in the regulation of the arachidonic acid pathway in macrophages. It prevented the activation of enzymes involved in the metabolism of arachidonic acid and inhibited the expression of inflammation-inducing transcription factors, suggesting its potential for treating inflammatory diseases (Shoeb & Ramana, 2012).

Angiogenesis and Apoptosis

Benfotiamine was found to accelerate the healing of ischemic diabetic limbsin mice, suggesting its role in enhancing angiogenesis and inhibiting apoptosis. It was observed to potentiate angiogenesis and inhibit endothelial and skeletal muscle cell apoptosis, indicating its potential in reparative neovascularization (Gadau et al., 2006).

Multifaceted Therapeutic Potential

Benfotiamine, known for its role in energy metabolism, has been found to exhibit multiple therapeutic potentials. It increases intracellular thiamine diphosphate levels, necessary for transketolase activation, leading to a reduction in tissue levels of AGEs. This action makes it effective in treating diabetic complications like neuropathy, nephropathy, and retinopathy. Recent studies have also suggested additional non-AGE-dependent pharmacological actions of benfotiamine, highlighting its diverse therapeutic applications (Balakumar et al., 2010).

Glucose Homeostasis in Diabetes

Benfotiamine's effect on peripheral nerve function and inflammatory markers was studied in type 1 diabetes patients. While it markedly increased whole-blood concentrations of thiamine and thiamine diphosphate, there were no significant changes in peripheral nerve function or inflammatory biomarkers, suggesting a nuanced role in glucose homeostasis in diabetes (Fraser et al., 2012).

Safety And Hazards

When taken by mouth, Benfotiamine is likely safe at doses of up to 600 mg daily for up to 24 weeks . Side effects are rare, but some people have reported stomach problems and skin rashes . There isn’t enough reliable information to know if benfotiamine is safe to use when pregnant or breast-feeding .

Future Directions

There is interest in using benfotiamine for a number of other purposes, but there isn’t enough reliable information to say whether it might be helpful . A phase II clinical trial is testing the effects of benfotiamine in patients with mild cognitive impairment or mild Alzheimer’s disease .

properties

IUPAC Name

S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNNPSLJPBRMLZ-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N4O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benfotiamine

CAS RN

22457-89-2
Record name Benfotiamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11748
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benfotiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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